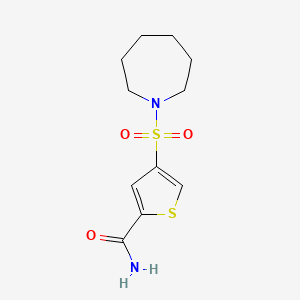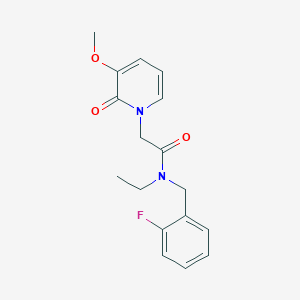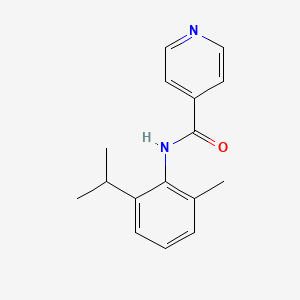
2-methyl-3-(1-piperidinylmethyl)-4(1H)-quinolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of quinolinone derivatives often involves complex reactions that include condensation, cyclization, and functionalization processes. For instance, the synthesis of related quinolinone compounds has been achieved through various methods, including the condensation of piperidinylquinoline with other chemical agents. Although the specific synthesis pathway for 2-methyl-3-(1-piperidinylmethyl)-4(1H)-quinolinone is not detailed in the available literature, similar compounds have been synthesized through reactions involving nucleophilic substitution and the addition of specific functional groups to the quinolinone core (Afzal, et al., 2012).
Molecular Structure Analysis
The molecular structure of quinolinone derivatives is crucial for their chemical behavior and interaction with biological targets. The core structure typically consists of a quinolinone ring system, with various substitutions influencing its chemical and physical properties. The addition of a piperidinylmethyl group at the 3-position, as seen in this compound, could potentially affect its molecular geometry, electronic distribution, and overall reactivity. Studies on similar compounds have utilized spectroscopic and computational methods to elucidate their molecular structures, providing insights into their stability and reactivity patterns (Pourmousavi, et al., 2016).
Chemical Reactions and Properties
Quinolinone derivatives are known for their versatile chemical reactions, including nucleophilic addition, cyclization, and electrophilic substitution. These reactions enable the functionalization of the quinolinone core, allowing for the synthesis of a wide range of derivatives with varied biological activities. The presence of the piperidinylmethyl group in this compound may offer unique reactivity, enabling it to undergo specific chemical transformations that can be exploited in the synthesis of novel compounds (El-Taweel, et al., 1995).
Wissenschaftliche Forschungsanwendungen
NR2B-Selective NMDA Antagonist for Pain Treatment
Research has identified derivatives of 2-Methyl-3-(1-piperidinylmethyl)-4(1H)-quinolinone as potent, orally active NR2B-subunit selective N-methyl-D-aspartate (NMDA) receptor antagonists. These compounds have demonstrated significant selectivity and improved pharmacokinetic properties over prototypes, suggesting potential applications in pain management (Kawai et al., 2007).
Oxytocin Receptor Antagonist
A novel, potent nonpeptide oxytocin receptor antagonist has been identified, showcasing high specificity and sub-nanomolar affinity for human oxytocin receptors. This compound is promising for pharmacological studies and potentially for therapeutic applications targeting the oxytocin receptor pathway (Lemaire et al., 2002).
Synthesis of Functionalized Compounds
Research into the synthetic applications of this compound derivatives has led to the development of methods for creating functionalized 4H-pyrano[3,2-c]pyridines and other novel compounds. These methodologies have implications for the synthesis of molecules with potential biological activities (Mekheimer et al., 1997).
Antipsychotic Quinolinone Derivatives
The compound OPC-14597, a quinolinone derivative, has been studied for its effects on dopaminergic neurons in the ventral tegmental area. It acts as a dopamine D2 receptor agonist and has implications for the development of antipsychotic medications (Momiyama et al., 1996).
Eco-Friendly Synthesis of Quinolinones
An eco-friendly protocol for synthesizing trans-dihydrofuro[3,2-c]-quinolin-4(2H)-ones highlights the potential of this compound derivatives for green chemistry applications. This approach underscores the versatility of these compounds in sustainable synthetic processes (Indumathi et al., 2012).
Eigenschaften
IUPAC Name |
2-methyl-3-(piperidin-1-ylmethyl)-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-12-14(11-18-9-5-2-6-10-18)16(19)13-7-3-4-8-15(13)17-12/h3-4,7-8H,2,5-6,9-11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHTAAEZHPPFTSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2N1)CN3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(3-chlorobenzyl)-3-phenyl-1H-pyrazol-5-yl]acetamide](/img/structure/B5512256.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2,6-dimethoxybenzamide](/img/structure/B5512262.png)

![N-{1-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}propanamide](/img/structure/B5512269.png)

![(3-amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(phenyl)methanone](/img/structure/B5512282.png)
![3-(2-chlorophenyl)-5-[(2,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5512283.png)
![N'-[(5-iodo-2-furyl)methylene]-2-phenylacetohydrazide](/img/structure/B5512285.png)
![2-{1-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-1H-imidazol-2-yl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5512290.png)


![2,7-bis(2-methoxyphenyl)-5,10-diphenyltetrahydropyrrolo[3,4-c]pyrrolo[3',4':4,5]pyrazolo[1,2-a]pyrazole-1,3,6,8(2H,3aH,5H,7H)-tetrone](/img/structure/B5512305.png)
![1-{1-[2-(4-chlorophenyl)ethyl]-5-hydroxy-2-methyl-1H-indol-3-yl}ethanone](/img/structure/B5512317.png)
![5-(dimethylamino)-2-{2-[(4aS*,8aR*)-octahydroisoquinolin-2(1H)-yl]-2-oxoethyl}pyridazin-3(2H)-one](/img/structure/B5512321.png)